2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
Description
This compound is a benzothiazole-acetamide hybrid featuring a 6-nitrobenzothiazolyl core linked via an acetamide group to a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy moiety. The dihydrobenzofuran moiety contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-19(2)9-11-4-3-5-14(17(11)27-19)26-10-16(23)21-18-20-13-7-6-12(22(24)25)8-15(13)28-18/h3-8H,9-10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABALUYUHRXDLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Nitration of Benzothiazole:
Coupling Reaction: The final step involves coupling the benzofuran and benzothiazole derivatives through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the benzothiazole ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzothiazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones from the benzofuran ring.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s structural features suggest potential as a pharmacophore in drug design. It may exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways.
Medicine
In medicinal chemistry, derivatives of benzofuran and benzothiazole have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . This compound could be investigated for similar therapeutic applications.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and ion channels. The compound may modulate these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their modifications, and reported activities:
Key Comparative Insights
- Substituent Effects: Nitro vs. Trifluoromethyl: The 6-nitro group in the target compound and Compound 6d enhances electron withdrawal, favoring interactions with kinase ATP-binding pockets. In contrast, trifluoromethyl groups (e.g., EP3348550A1 derivatives) improve metabolic stability and lipophilicity . Linker Diversity: The dihydrobenzofuran-oxyacetamide linker in the target compound differs from thiadiazole-thio (Compound 6d) or thiazolidinone (Compound 7i) linkers, which directly influence binding kinetics and solubility .
Biological Activity :
- Compound 6d’s VEGFR-2 inhibition (IC₅₀ = 0.18 µM) highlights the importance of the nitrobenzothiazole-thiadiazole scaffold. The target compound’s dihydrobenzofuran moiety may similarly enhance kinase affinity but requires empirical validation .
- Compound 7i’s antidiabetic activity suggests nitrobenzothiazole derivatives can multitarget across disease pathways, though linker groups dictate specificity .
Synthetic Feasibility :
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorinated analogs (EP3348550A1) exhibit superior stability over nitro-containing compounds, which may undergo nitro-reduction in vivo .
Biological Activity
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and immune modulation. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzofuran moiety and a benzo[d]thiazole group. Its molecular formula is , with a molecular weight of approximately 236.27 g/mol. The structural configuration contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O3 |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 2-((2,2-dimethyl-3H-benzofuran-7-yl)oxy)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide |
| InChI Key | IJXLRYARTYFBNW-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Moiety : This can be achieved through the reaction of appropriate precursors under controlled conditions.
- Introduction of the Nitro Group : The nitro group is introduced via nitration reactions on the benzo[d]thiazole framework.
- Final Coupling Reaction : The benzofuran and benzo[d]thiazole components are coupled to form the final product.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in immune regulation and cancer progression. IDO inhibition can enhance anti-tumor immunity and improve the efficacy of cancer treatments.
The mechanism of action involves:
- Interaction with IDO : By inhibiting IDO, the compound can modulate immune responses.
- Potential Anti-Cancer Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
In Vitro Studies : In vitro evaluations have demonstrated that compounds with similar structures exhibit anticancer properties against various human tumor cell lines. For instance, compounds derived from dihydrobenzofuran have shown promising results in inhibiting tumor growth with GI(50) values below 10 nM in breast cancer cell lines .
Compound GI(50) Value (µM) Cell Line Sensitivity 2b <0.01 Breast Cancer 4-Aminoisobenzofuran-1,3-dione Moderate Various - Immune Modulation Studies : The inhibition of IDO has been linked to enhanced T-cell activation and proliferation in preclinical models, suggesting a role for this compound in immunotherapy.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, including condensation between the 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl ether and 6-nitrobenzo[d]thiazol-2-amine derivatives. Key steps include:
- Acetylation : Reacting 6-nitrobenzo[d]thiazol-2-amine with acetic acid derivatives under reflux, using triethyl orthoformate and sodium azide as catalysts (yields ~56-76%) .
- Coupling : Etherification of the dihydrobenzofuran moiety via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and temperature control (e.g., 60-80°C) .
Optimization strategies: - Use polar aprotic solvents (DMF, DCM) to enhance solubility .
- Monitor reaction progress with TLC/HPLC to isolate intermediates and minimize side products .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR identify aromatic protons (e.g., δ 8.26–12.75 ppm for nitrobenzothiazole protons) and acetamide carbonyl signals (δ ~165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., m/z 237.9 [M+H]+ for nitrobenzothiazole acetamides) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., ±0.2% deviation indicates acceptable purity) .
Advanced: How should researchers address discrepancies between calculated and experimental elemental analysis data?
Discrepancies (e.g., C: 61.07% calc. vs. 60.87% exp. ) may arise from:
- Incomplete purification : Recrystallize the compound using gradient solvent systems (e.g., ethyl acetate/hexane).
- Hydration/moisture : Dry samples under vacuum (40–60°C) before analysis.
- Instrument calibration : Validate analytical equipment with certified reference standards.
Advanced: What mechanistic insights can be derived from spectroscopic data during acetylation reactions?
In the N-acetylation of 6-nitrobenzo[d]thiazol-2-amine:
- H NMR shows a singlet at δ 2.25 ppm for the acetamide methyl group, confirming successful acetylation .
- Disappearance of the amine proton signal (δ ~5–6 ppm) indicates complete conversion.
Propose mechanisms using deuterated solvents (e.g., DMSO-d6) to track proton exchange and intermediate formation .
Advanced: What methodologies are effective for evaluating the compound’s biological activity, and how should data be interpreted?
- Antifungal Assays : Use disc diffusion methods against C. albicans or A. flavus. Compare inhibition zones to miconazole controls (e.g., 15 mm zone = moderate activity) .
- Dose-Response Studies : Calculate IC values via microdilution assays. Note that nitro groups may enhance activity against gram-negative pathogens .
Advanced: How can X-ray crystallography (e.g., SHELX software) resolve structural ambiguities in this compound?
- Data Collection : Use single-crystal diffraction (Mo-Kα radiation) to determine bond lengths/angles (e.g., dihydrobenzofuran C-O-C angle ~118°) .
- Refinement : SHELXL refines thermal parameters and hydrogen bonding networks. Disordered regions (e.g., nitro group orientations) require constraints .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
- Modify Substituents : Replace the nitro group with halogens (Cl, F) to assess changes in bioactivity .
- Scaffold Hybridization : Fuse the benzothiazole moiety with thienopyrimidine cores to enhance target binding .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to predict interactions with fungal CYP51 or bacterial gyrase .
Advanced: What strategies can troubleshoot low yields in multi-step syntheses?
- Intermediate Stability : Protect labile groups (e.g., nitro) with Boc or Fmoc during coupling steps .
- Catalyst Screening : Test Pd(OAc) or CuI for Ullmann-type etherifications .
- Work-Up Optimization : Extract products at pH 7–8 to avoid hydrolysis of acetamide bonds .
Basic: How should researchers purify this compound, and which solvents are optimal?
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 161–163°C) .
Advanced: What green chemistry approaches can replace traditional acetylating agents in synthesis?
- Acetic Acid/Triethyl Orthoformate : Avoid acetyl chloride by using catalytic sodium azide in refluxing acetic acid (yields ~56%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 8 hours to 30 minutes with controlled dielectric heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
